molecular formula C8H8N4 B13098905 3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile

3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile

Katalognummer: B13098905
Molekulargewicht: 160.18 g/mol
InChI-Schlüssel: NMNMQDWPUQKUAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile is a heterocyclic compound that features a fused ring system consisting of a pyrazine ring and a cyclopentane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile can be achieved through several methods. One common approach involves the condensation of 2-hydroxy-3-methyl-2-cyclopentene-1-one with ethylene diamine . Another method includes the condensation of a cyclopentenolone with alkylenediamines, or alternatively, an aliphatic α-diketone with 1,2-diamino cyclopentane . The resulting product is then dehydrogenated in the presence of palladium over activated charcoal or copper chromite .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts such as palladium over activated charcoal or copper chromite is common in industrial settings to facilitate the dehydrogenation step .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and nitrile groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile is unique due to the presence of both an amino group and a nitrile group, which confer distinct chemical reactivity and potential biological activity. Its fused ring system also provides structural rigidity and stability, making it a valuable scaffold in various applications.

Eigenschaften

Molekularformel

C8H8N4

Molekulargewicht

160.18 g/mol

IUPAC-Name

3-amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile

InChI

InChI=1S/C8H8N4/c9-4-7-8(10)12-6-3-1-2-5(6)11-7/h1-3H2,(H2,10,12)

InChI-Schlüssel

NMNMQDWPUQKUAG-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C1)N=C(C(=N2)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.